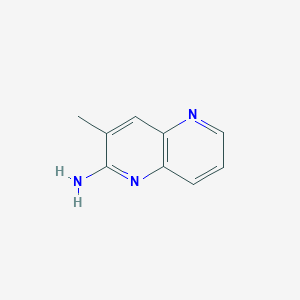

3-Methyl-1,5-naphthyridin-2-amine

描述

Significance of Naphthyridine Scaffolds in Academic Research

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. The position of these nitrogen atoms gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.gov This structural diversity allows for a wide range of chemical modifications and, consequently, a broad spectrum of applications. The naphthyridine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds. nih.gov

The significance of naphthyridine scaffolds extends to materials science, where their electron-deficient nature and ability to participate in π-π stacking interactions make them attractive components for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, the nitrogen atoms in the naphthyridine rings can act as coordination sites for metal ions, leading to the formation of metal complexes with interesting catalytic and photophysical properties.

Overview of 1,5-Naphthyridine (B1222797) Derivatives in Contemporary Chemical Sciences

Among the various naphthyridine isomers, the 1,5-naphthyridine core has been the subject of extensive research. This interest is driven by the diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, and anticancer properties. nih.gov The ability of the 1,5-naphthyridine scaffold to act as a bioisostere for other aromatic systems allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates.

In the realm of materials science, 1,5-naphthyridine derivatives are explored for their potential in creating novel functional materials. Their unique electronic and photophysical properties, which can be modulated through chemical functionalization, make them promising building blocks for sensors, dyes, and electronic devices.

Scope and Research Focus for 3-Methyl-1,5-naphthyridin-2-amine

This article will focus exclusively on the chemical compound this compound. The subsequent sections will delve into its synthesis, chemical and physical properties, spectroscopic characterization, reactivity, and potential applications in catalysis, materials science, and pharmacology. The aim is to provide a comprehensive and scientifically accurate overview of this specific molecule, drawing from the available literature on both the compound itself and the broader class of 1,5-naphthyridine derivatives.

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLYUZQZBLJANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization

Reactivity of the Naphthyridine Core

The nitrogen atoms in the 1,5-naphthyridine (B1222797) ring are basic and can be protonated or alkylated. The ring system is generally electron-deficient and can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by electron-withdrawing groups or after N-activation (e.g., N-oxidation). Electrophilic aromatic substitution is less common and typically requires harsh conditions.

Reactivity of the Amino Group

The primary amino group at the 2-position is a key site for chemical modification. It can undergo a variety of reactions common to arylamines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).

Reactivity of the Methyl Group

The methyl group at the 3-position is generally less reactive but can potentially undergo oxidation under strong oxidizing conditions to a carboxylic acid or be involved in condensation reactions if activated.

Derivatization of this compound

The presence of multiple reactive sites allows for the synthesis of a wide array of derivatives. For instance, the amino group can be functionalized to introduce various side chains, which can modulate the compound's biological activity or physical properties. The naphthyridine nitrogens can be coordinated to metal centers to form novel catalysts or functional materials.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1,5 Naphthyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR techniques are fundamental for identifying the types and numbers of protons and carbon atoms in a molecule.

¹H NMR: A ¹H NMR spectrum for 3-Methyl-1,5-naphthyridin-2-amine would be expected to show distinct signals for the aromatic protons on the naphthyridine core, the protons of the methyl group, and the protons of the amine group. The chemical shifts (δ) would indicate their electronic environment, the integration would reveal the number of protons for each signal, and the splitting patterns (multiplicity) would provide information about neighboring protons. For instance, the methyl group would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: A ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule, including the methyl carbon, the sp²-hybridized carbons of the aromatic rings, and the carbon atom bonded to the amino group. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

However, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. Detailed assignments, such as those performed for related benzo[b] nih.govlew.ronaphthyridine derivatives, would require such experimental data. lew.ro

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation. Experimental data is not available in the reviewed literature.)

¹H NMR (in CDCl₃)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | s | 3H | CH₃ |

| Value | br s | 2H | NH₂ |

| Value | d | 1H | Ar-H |

| Value | d | 1H | Ar-H |

| Value | dd | 1H | Ar-H |

¹³C NMR (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | CH₃ |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

Two-Dimensional (2D) NMR Experiments for Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are employed. These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between protons on the naphthyridine ring by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

Detailed 2D NMR studies, similar to those used for the complete assignment of related heterocyclic systems, have not been published for this compound. lew.ro

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (in the 1400-1650 cm⁻¹ region), and N-H bending vibrations (around 1600 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are typically strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Specific experimental FT-IR and FT-Raman spectral data, along with their assignments for this compound, are absent from the current scientific literature. Such analyses are crucial for confirming functional groups and can sometimes provide insights into tautomeric forms, as suggested for the parent 1,5-naphthyridin-2-amine.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is based on general functional group frequencies. Experimental data is not available in the reviewed literature.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-3300 | Medium-Strong | N-H stretching (amine) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretching (methyl) |

| 1650-1550 | Strong | N-H bending, C=C/C=N ring stretching |

| 1500-1400 | Medium-Strong | C=C/C=N ring stretching |

| 1380-1360 | Medium | C-H bending (methyl) |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, a conjugated aromatic system, would be expected to show characteristic absorption bands in the UV region, likely corresponding to π→π* transitions of the naphthyridine core. The position and intensity of the maximum absorption wavelengths (λmax) are sensitive to the molecular structure and solvent. No experimental UV-Vis spectra for this compound have been reported in the literature reviewed.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This would confirm the planarity of the naphthyridine system and the connectivity of the atoms. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in the literature. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Weight: The mass spectrum of this compound would show a molecular ion peak (M⁺) that confirms its molecular weight of 159.19 g/mol . nih.gov Due to the presence of an odd number of nitrogen atoms, this molecular ion would have an odd m/z value, consistent with the nitrogen rule.

Fragmentation Analysis: Electron ionization (EI) would cause the molecular ion to break apart into smaller, characteristic fragments. For an amine, a typical fragmentation pathway is the α-cleavage. libretexts.org In this case, cleavage of the bond between the aromatic ring and the exocyclic amine is less likely; however, fragmentation might involve the loss of small molecules like HCN or the methyl group. The precise fragmentation pattern would serve as a fingerprint for the compound's structure.

While LC-MS data is mentioned as being available from a commercial supplier, the actual spectrum and fragmentation data for this compound are not published in the reviewed research literature. bldpharm.comresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: This table is predictive. Experimental fragmentation data is not available in the reviewed literature.)

| m/z | Possible Fragment | Notes |

|---|---|---|

| 159 | [C₉H₉N₃]⁺ | Molecular Ion (M⁺) |

| 144 | [M - NH]⁺ or [M - CH₃]⁺ | Loss of an imino group or methyl radical |

| 132 | [M - HCN]⁺ | Loss of neutral hydrogen cyanide |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org DFT calculations can predict a wide range of properties for 3-Methyl-1,5-naphthyridin-2-amine, from its three-dimensional shape to its spectroscopic and reactivity characteristics.

The first step in a computational analysis is typically a geometry optimization, where the molecule's lowest energy structure is determined. youtube.com For this compound, the naphthyridine core is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methyl and amino groups. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the preferred orientations of these substituents. nih.govnih.govnih.gov The amino group may exhibit a slight pyramidalization, and the rotational barrier of the methyl group can be quantified.

The optimized geometry provides key structural parameters. While specific experimental data for this molecule is scarce, theoretical calculations on similar structures, such as 4-aminopyridine (B3432731), show good agreement between calculated and experimental bond lengths and angles. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of analogous structures and should be considered theoretical predictions.)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | 1.39 - 1.42 Å |

| C-N (ring) bond length | 1.33 - 1.38 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-N (amino) bond length | ~1.37 Å |

| N-H (amino) bond length | ~1.01 Å |

| C-H (methyl) bond length | ~1.09 Å |

| C-C-C bond angle | 118° - 121° |

| C-N-C bond angle | 117° - 119° |

| H-N-H bond angle | ~115° |

To interact with this table, you can sort the data by clicking on the column headers.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netrsc.org For this compound, regions of negative potential (typically colored red or orange) are expected around the nitrogen atoms of the naphthyridine ring and the amino group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms. nih.gov The MEP is a valuable tool for predicting intermolecular interactions and reactive sites. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Note: These are representative values based on DFT calculations of analogous structures and should be considered theoretical predictions.)

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 1.5 to 2.5 D |

To interact with this table, you can sort the data by clicking on the column headers.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govresearchgate.netnih.gov By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov For this compound, characteristic vibrations would include N-H stretching of the amino group, C-H stretching of the methyl group and aromatic rings, and various ring breathing and deformation modes. researchgate.netresearchgate.net Comparing the predicted spectrum with experimental data, when available, can help to confirm the molecule's structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative wavenumber ranges based on DFT calculations of analogous structures and should be considered theoretical predictions.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H symmetric stretch | 3300 - 3400 |

| N-H asymmetric stretch | 3400 - 3500 |

| C-H aromatic stretch | 3000 - 3100 |

| C-H methyl stretch | 2850 - 2980 |

| C=N/C=C ring stretch | 1400 - 1650 |

| N-H bend | 1580 - 1650 |

| C-H bend | 1350 - 1480 |

To interact with this table, you can sort the data by clicking on the column headers.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.comnih.govresearchgate.net The multiphilic descriptor, for instance, is a tool that helps to simultaneously identify the nucleophilic and electrophilic sites within a molecule. nih.govacs.orgarxiv.org This descriptor is calculated from condensed philicity functions and can predict the most probable locations for chemical attack. For this compound, such analysis would likely indicate that the nitrogen atoms of the naphthyridine ring and the exocyclic amino group are the primary nucleophilic centers. The electrophilic sites would be distributed across the carbon skeleton, influenced by the electron-donating effects of the substituents. Other reactivity indices, such as Fukui functions and dual descriptors, can further refine these predictions of local reactivity. nih.gov

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ias.ac.in An MD simulation of this compound, typically in a solvent like water, would model the molecule's movements and interactions with its surroundings. nih.gov This approach can be used to study solvation effects, conformational changes, and the formation of intermolecular hydrogen bonds between the amino group and solvent molecules. Understanding these dynamic processes is crucial for predicting the molecule's behavior in a realistic chemical environment.

Mechanistic Pathways of Naphthyridine Reactions

The reactivity of the 1,5-naphthyridine (B1222797) ring is influenced by the presence of two nitrogen atoms, which generally decrease the ring's susceptibility to electrophilic attack compared to benzene. wikipedia.org However, the activating, electron-donating amino and methyl groups on the this compound ring are expected to direct electrophiles to specific positions. The amino group is a strong ortho-, para-director, which would activate the 4-position for electrophilic substitution. libretexts.org The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.comdalalinstitute.com

Conversely, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic attack, particularly with the displacement of a good leaving group. nih.govyoutube.com In the absence of a leaving group, nucleophilic attack can still occur under harsh conditions, sometimes proceeding through complex mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org The presence of the amino group at the 2-position would influence the regioselectivity of such nucleophilic substitutions. agnesscott.orgyoutube.com

Quantum Chemical Calculations for Reaction Energetics and Transition States

Computational chemistry, particularly through the application of quantum chemical calculations like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms. For derivatives of the 1,5-naphthyridine scaffold, these theoretical studies provide invaluable insights into reaction energetics, the structures of transient intermediates, and the transition states that connect them. While specific comprehensive studies on the reaction energetics and transition states for the synthesis of This compound are not extensively detailed in publicly available literature, the principles of such investigations can be understood from studies on closely related naphthyridine systems.

These computational analyses are crucial for understanding and optimizing synthetic routes. For instance, in the synthesis of substituted naphthyridines, multiple reaction pathways may be possible. Quantum chemical calculations can map out the potential energy surface for each proposed mechanism, identifying the most energetically favorable route.

A key aspect of these studies is the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and the energies of reaction intermediates and products. This is accomplished by locating and characterizing the geometry of transition states—the highest energy point along the reaction coordinate.

For example, in a hypothetical multi-step synthesis of a substituted 1,5-naphthyridine, DFT calculations would be employed to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the vibrational frequencies to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Determine the electronic energies of all species to construct a detailed reaction energy profile.

Consider a hypothetical reaction step in the formation of a substituted aminonaphthyridine, such as a nucleophilic aromatic substitution. Computational analysis would model the approach of the amine nucleophile to the naphthyridine ring, the formation of an intermediate complex (a Meisenheimer-like adduct), and the subsequent departure of a leaving group. The calculated energy barriers for each step would reveal the rate-determining step of the reaction.

To illustrate the kind of data generated in such studies, the following tables represent hypothetical findings for a key reaction step in the synthesis of a substituted 1,5-naphthyridine.

Table 1: Calculated Relative Energies for a Hypothetical Reaction Step

This table shows the calculated relative energies of the reactants, transition state, intermediate, and product for a single step in a reaction pathway. The energies are typically reported in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol), relative to the starting reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +25.3 |

| Intermediate | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +18.9 |

| Product | Final Product of the Step | -10.2 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Key Geometric Parameters of a Hypothetical Transition State

This table details the critical bond lengths in a calculated transition state structure. These distances provide a snapshot of the bonding changes occurring at the peak of the energy barrier.

| Parameter | Description | Bond Length (Å) |

| C-N | Forming bond between nucleophile and ring | 2.15 |

| C-X | Breaking bond of the leaving group | 2.30 |

Note: Data is hypothetical and for illustrative purposes only.

By analyzing these calculated values, chemists can gain a deeper understanding of the factors that control the reaction's feasibility, rate, and selectivity. This knowledge can then be used to modify reaction conditions—such as temperature, solvent, or catalyst—to improve the yield and purity of the desired product, This compound . While detailed published data for this specific compound is scarce, the methodology remains a cornerstone of modern mechanistic chemistry for the broader naphthyridine family.

Medicinal Chemistry and Biological Evaluation of Naphthyridine Derivatives

In Vitro Biological Activity Profiling

There is no available data in the reviewed scientific literature to suggest that 3-Methyl-1,5-naphthyridin-2-amine has been evaluated as an inhibitor of topoisomerase I or II. While other naphthyridine derivatives, such as certain phenyl- and indeno-1,5-naphthyridines and dibenzo[c,h] drugbank.comnih.govnaphthyridinediones, have been investigated for this activity, specific findings for this compound are absent. mdpi.combldpharm.com

The potential of this compound as a protein kinase inhibitor has not been reported in the accessible scientific literature. The study of related naphthyridine compounds as kinase inhibitors is an active area of research, but specific assays involving this compound have not been documented.

No studies were found that specifically investigate the DNA binding or intercalation properties of this compound. Research on related 2-amino-1,8-naphthyridine structures has shown that methyl group substitutions can influence DNA binding affinity, but this cannot be directly extrapolated to the 1,5-naphthyridine (B1222797) isomer . mdpi.com

There are no published reports detailing the effects of this compound on cell cycle progression or the induction of apoptosis in cancer cell lines. While other distinct naphthyridine derivatives have been shown to elicit such effects, data for this compound is lacking. nih.govbldpharm.com

A review of the literature did not yield any studies on the antibacterial or antifungal properties of this compound. The antimicrobial potential of the broader naphthyridine class is well-documented, but specific data for this compound is not available. nih.govsigmaaldrich.comsigmaaldrich.com

Antimalarial Activity

The 1,5-naphthyridine scaffold has emerged as a promising framework for the development of novel antimalarial agents. Research has identified derivatives that exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

Recent structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines have highlighted the importance of the core structure in antiplasmodial activity. nih.govmalariaworld.org A key analogue, a compound featuring a 2-amino-1,5-naphthyridine core (Compound 36 ), was synthesized to explore interactions with the kinase hinge region of parasite enzymes. acs.org This compound demonstrated notable activity against the drug-sensitive NF54 strain of P. falciparum, even while showing a significant loss of potency against one of its primary enzyme targets, PI4K. acs.org This suggests that its antimalarial effect may be driven by alternative mechanisms of action. nih.govacs.org

Plasmodium PI4K Inhibition

Phosphatidylinositol-4-kinase (PI4K) is a critical lipid kinase in Plasmodium falciparum and a validated target for antimalarial drug development. nih.govnih.govmalariaworld.org Inhibition of this enzyme disrupts essential parasite processes. While many 2,8-disubstituted-1,5-naphthyridines are potent inhibitors of Plasmodium PI4K, the specific 2-amino-1,5-naphthyridine analogue (Compound 36 ) showed a substantial decrease in inhibitory activity against P. vivax PI4K (PvPI4K). acs.org This finding indicates that while the 1,5-naphthyridine scaffold is a viable starting point for PI4K inhibitors, the substitution pattern at the 2-position is critical for potent enzyme engagement. nih.govacs.org

| Compound ID | Core Structure | P. falciparum (NF54) IC₅₀ | P. vivax PI4K IC₅₀ |

| 36 | 2-amino-1,5-naphthyridine | 40 nM | 9400 nM |

| Data sourced from Dziwornu et al., 2024. acs.org |

Hemozoin Formation Inhibition

During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme as a byproduct. The parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin. nih.govnih.gov Inhibition of hemozoin formation is a validated antimalarial strategy, employed by drugs like chloroquine.

Studies have shown that 2,8-disubstituted-1,5-naphthyridines containing basic groups can inhibit hemozoin formation. nih.govmalariaworld.orgdundee.ac.uk This suggests a dual mechanism of action for certain compounds in this class, targeting both parasite kinases and the heme detoxification pathway. nih.govnih.gov Although direct quantitative data for hemozoin inhibition by the 2-amino-1,5-naphthyridine core (Compound 36 ) is not specified, the potent whole-cell activity against the parasite coupled with weak PI4K inhibition strongly suggests its primary mode of action may involve an alternative mechanism, such as the inhibition of hemozoin formation. nih.govacs.org

Antiviral Properties

The naphthyridine scaffold has been investigated for its potential antiviral properties. Certain 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) derivatives have shown potent activity against human cytomegalovirus (HCMV) and other herpesviruses. nih.govresearchgate.net These compounds were found to be active against ganciclovir-resistant HCMV strains, indicating a novel mechanism of action. nih.gov

Despite the documented antiviral potential within the broader naphthyridine family, a review of the literature did not identify specific studies investigating the antiviral properties of This compound or its direct analogues.

Neurological Target Engagement (e.g., Tau aggregate binding for Alzheimer's disease)

The aggregation of the tau protein into neurofibrillary tangles is a primary pathological hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. researchgate.netnih.govnih.gov Developing molecules that can bind to these tau aggregates is a key strategy for creating Positron Emission Tomography (PET) tracers for disease diagnosis and for developing potential therapeutics. researchgate.netresearchgate.net

Research has led to the discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as potent and selective binders of tau aggregates. researchgate.net A high-throughput screening campaign identified a related quinoline (B57606) compound as a novel binder, and subsequent optimization led to the 1,5-naphthyridine core, which offered an improved pharmacokinetic profile. researchgate.net This work establishes the 1,5-naphthyridin-2-amine scaffold, the core of This compound , as a viable and promising structure for engaging tau aggregates in the context of Alzheimer's disease research. researchgate.net

| Compound Class | Target | Key Finding |

| N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines | Tau Aggregates (AD Brain) | Identified as potent and selective binders with potential for development as PET tracers. |

| Data sourced from Rombouts et al. researchgate.net |

Enzyme Inhibition Assays (e.g., PARP-1, c-Src, PDGFR)

Inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, is a clinically validated strategy in oncology, especially for cancers with deficiencies in DNA repair mechanisms like BRCA mutations. nih.govresearchgate.netnih.gov

Research in this area has identified derivatives of 1,5-naphthyridin-2(1H)-one as highly potent and selective PARP-1 inhibitors that also function as "PARP-1 DNA trappers." nih.govresearchgate.netebi.ac.uk These compounds, such as AZD5305 and the derivative 8m , demonstrate nanomolar potency and high selectivity for PARP-1 over the related PARP-2 enzyme, a feature hypothesized to reduce hematological toxicities seen with less selective inhibitors. nih.govresearchgate.net

It is crucial to note that these potent PARP-1 inhibitors are based on a 1,5-naphthyridin-2(1H)-one core, which differs from the 1,5-naphthyridin-2-amine structure. No specific data were found for This compound as an inhibitor of PARP-1, c-Src, or PDGFR.

| Compound ID | Core Structure | PARP-1 IC₅₀ | BRCA mutant DLD-1 Cell Activity IC₅₀ | Selectivity |

| AZD5305 | 1,5-naphthyridin-2(1H)-one | Potent | Not specified in abstract | High for PARP-1 vs PARP-2 |

| 8m | 1,5-naphthyridin-2(1H)-one | 0.49 nM | 4.82 nM | >1000-fold for PARP-1 vs PARP-2 DNA trapping |

| Data sourced from Ren et al., 2022 and Johannes et al., 2021. nih.govresearchgate.netebi.ac.uk |

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,5-naphthyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial in elucidating these connections and guiding the design of more potent and selective agents.

Systematic modification of the 1,5-naphthyridine core has revealed key structural determinants for various biological activities, including anticancer, antibacterial, and antileishmanial effects.

For instance, in the context of anticancer activity, a series of phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated as topoisomerase I (Top1) inhibitors. nih.gov The cytotoxic effects of these compounds against human cancer cell lines, such as A549 (lung carcinoma) and SKOV3 (ovarian cancer), are highly dependent on the substituents. mdpi.com A fused indeno nih.govnih.govnaphthyridine derivative with a fluorine substitution demonstrated significant Top1 inhibition and potent cytotoxicity against the A549 cell line with an IC50 value of 1.7 ± 0.1 µM. nih.gov Another study on fused 1,5-naphthyridines showed that a tetrahydroquinolino[4,3-b] nih.govnih.govnaphthyridin-6(5H)-one derivative was the most cytotoxic against A549 and SKOV3 cell lines, with IC50 values of 3.25 ± 0.91 μM and 2.08 ± 1.89 μM, respectively. nih.gov

In the realm of antibacterial agents, novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold have been extensively studied. SAR studies on these compounds, which are linked to an oxabicyclooctane moiety, have shown that substitutions at the C-2 and C-7 positions are critical for antibacterial activity and spectrum. acs.org Specifically, an alkoxy group like methoxy (B1213986) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, were found to be preferable. acs.org Modifications at other positions on the 1,5-naphthyridine ring generally led to a decrease in activity. acs.org

Furthermore, in the development of antileishmanial agents, 2,8-disubstituted-1,5-naphthyridines have been identified as promising candidates. Modifications at these positions have led to compounds with potent activity against Leishmania infantum. nih.gov One particular 1,5-naphthyridine derivative demonstrated an IC50 value of 0.58 ± 0.03 μM against L. infantum amastigotes, which is comparable to the standard drug amphotericin B, and showed a high selective index. nih.gov

The following interactive data table summarizes the impact of various substitutions on the anticancer activity of selected 1,5-naphthyridine derivatives.

| Compound | Substituents | Cancer Cell Line | IC50 (µM) |

| Indeno nih.govnih.govnaphthyridine 51d | Fused indeno ring, fluorine substitution | A549 | 1.7 ± 0.1 |

| Tetrahydroquinolino[4,3-b] nih.govnih.govnaphthyridin-6(5H)-one 179 | Fused tetrahydroquinolino-one ring | A549 | 3.25 ± 0.91 |

| Tetrahydroquinolino[4,3-b] nih.govnih.govnaphthyridin-6(5H)-one 179 | Fused tetrahydroquinolino-one ring | SKOV3 | 2.08 ± 1.89 |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] nih.govnih.govnaphthyridine 5a | Fused tetrahydrochromeno ring, phenyl group | A549 | 1.03 ± 0.30 |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] nih.govnih.govnaphthyridine 5a | Fused tetrahydrochromeno ring, phenyl group | SKOV3 | 1.75 ± 0.20 |

The insights gained from SAR studies have enabled the rational design of 1,5-naphthyridine derivatives with improved potency and selectivity. For example, in the development of transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors, optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives. nih.gov Docking studies suggested that the N1 nitrogen of the 1,5-naphthyridine core could form a crucial hydrogen bond with the backbone NH of a histidine residue in the kinase hinge region. nih.gov This hypothesis guided the synthesis of analogs where the 1,5-naphthyridine scaffold was retained, leading to compounds with significantly increased binding potency. For instance, replacing a quinoline core with a 1,5-naphthyridine resulted in a 10-fold increase in binding affinity for ALK5. nih.gov Further modifications on the appended aminothiazole and pyrazole rings, based on the understanding of the binding pocket, led to the discovery of highly potent and selective ALK5 inhibitors with IC50 values in the low nanomolar range. nih.gov

In Silico Biological Evaluation

Computational methods play a pivotal role in modern drug discovery, and the development of 1,5-naphthyridine derivatives is no exception. In silico techniques such as molecular docking, pharmacophore modeling, and virtual screening are employed to predict and understand the interactions between these compounds and their biological targets, thereby accelerating the discovery of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in understanding the binding modes of 1,5-naphthyridine derivatives and guiding their optimization.

In the development of ALK5 inhibitors, molecular docking studies were performed to understand the binding of 1,5-naphthyridine derivatives to the ATP binding site of the kinase. nih.gov The docking results revealed that the 1,5-naphthyridine core fits into the adenine-binding pocket, with the N5 nitrogen forming a hydrogen bond with the backbone NH of His-283. nih.gov The pyrazole moiety was shown to interact with the side chains of Asp-351 and Lys-232 through hydrogen bonds. nih.gov These predicted interactions were later confirmed by the X-ray crystal structure of a potent inhibitor in complex with human ALK5, validating the docking model and providing a solid basis for further rational design. nih.gov

Similarly, in the context of antimalarial drug discovery, docking studies were used to investigate the binding of 2,8-disubstituted-1,5-naphthyridines to Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). The models suggested that the 1,5-naphthyridine nitrogen acts as a hinge-binder. nih.gov

Pharmacophore modeling and virtual screening are powerful in silico tools for identifying novel hit compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

While specific examples of extensive pharmacophore modeling and virtual screening campaigns for 1,5-naphthyridine derivatives are not abundantly detailed in the available literature, these methods are generally applicable. A typical workflow would involve generating a pharmacophore model based on known active 1,5-naphthyridine derivatives. This model would then be used as a 3D query to screen large virtual libraries of compounds. Hits from the virtual screen, which match the pharmacophore model, would then be subjected to further evaluation, such as molecular docking and subsequent experimental testing.

For instance, a structure-based pharmacophore model could be developed from the crystal structure of a 1,5-naphthyridine derivative bound to its target. This model would capture the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Screening a database like the Comprehensive Marine Natural Products Database (CMNPD) could then identify novel natural product scaffolds with the desired pharmacophoric features for further investigation as potential 1,5-naphthyridine mimetics. nih.gov

Preclinical Efficacy and Safety Assessments

Before a new chemical entity can be considered for clinical trials in humans, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. This involves both in vitro and in vivo studies.

Several 1,5-naphthyridine derivatives have shown promising preclinical efficacy. In a humanized mouse model of malaria, a novel 2,8-disubstituted-1,5-naphthyridine compound demonstrated in vivo efficacy at an oral dose of 4 x 50 mg/kg. nih.gov Another study on 8-hydroxy-naphthyridines for visceral leishmaniasis showed that while an initial lead compound had weak efficacy in a mouse model, further optimization led to compounds with improved in vitro profiles. nih.gov However, these more potent compounds were found to be poorly tolerated in vivo, highlighting the importance of early safety assessment. nih.gov The investigation into the mode of action revealed that the toxicity was likely due to the sequestration of divalent metal cations. nih.gov

Preclinical safety evaluation is a critical step to identify potential toxicities. For 1,5-naphthyridine derivatives, this would typically involve a battery of tests, including cytotoxicity assays against various cell lines, and in vivo studies in animal models to assess for adverse effects on major organs and systems. For example, some fused 1,5-naphthyridine derivatives were studied for their cytotoxic behavior on non-cancerous lung fibroblast cell lines (MRC5), where they showed an absence of cytotoxicity, which is a positive indicator for their selectivity towards cancer cells. acs.orgresearchgate.net In another preclinical safety assessment, a 2,8-disubstituted-1,5-naphthyridine was evaluated in a zebrafish embryo assay for potential teratogenic effects, which can provide early insights into developmental toxicity. nih.gov

The following table presents some preclinical data for selected 1,5-naphthyridine derivatives.

| Compound Class | Preclinical Model | Efficacy/Safety Finding |

| 2,8-disubstituted-1,5-naphthyridine | Humanized P. falciparum mouse model | In vivo efficacy at 4 x 50 mg/kg oral dose |

| 8-Hydroxy-naphthyridines | Mouse model of visceral leishmaniasis | Weak in vivo efficacy, poor tolerability of optimized compounds |

| Fused 1,5-naphthyridines | MRC5 (non-cancerous lung fibroblast) cell line | No observed cytotoxicity |

| 2,8-disubstituted-1,5-naphthyridine | Zebrafish embryo assay | Assessed for teratogenic potential |

Biomarker Identification and Validation

The identification and validation of biomarkers are crucial for the clinical development of targeted therapies. For the 1,5-naphthyridine class of compounds, biomarker strategies are often linked to their mechanism of action.

Given that many 1,5-naphthyridine derivatives function as kinase inhibitors or DNA topoisomerase inhibitors, relevant biomarkers would likely include the phosphorylation status of target kinases or markers of DNA damage response. For example, in the context of TGF-beta type I receptor (ALK5) inhibitors, a decrease in the autophosphorylation of ALK5 serves as a direct pharmacodynamic biomarker. nih.gov For compounds acting as Topoisomerase I inhibitors, biomarkers could include the presence of DNA damage response proteins like γH2AX.

A patent mentioning this compound as a selective inhibitor of DNA-dependent protein kinase (DNA-PK) points towards a specific biomarker strategy. google.com Inhibition of DNA-PK would be expected to sensitize cancer cells to radiotherapy or certain chemotherapies. Therefore, biomarkers for the efficacy of a DNA-PK inhibitor could include the phosphorylation status of downstream targets of DNA-PK. Furthermore, tumors with deficiencies in other DNA repair pathways, such as BRCA1 or BRCA2, might exhibit synthetic lethality with DNA-PK inhibitors, making these genetic markers potential predictors of response.

Preliminary Toxicity and Safety Evaluation

Studies on some benzo[b]naphthyridine derivatives have suggested they may be less toxic than existing agents like amsacrine. encyclopedia.pub However, other derivatives have shown significant toxicity. For example, 4-Chloro-1,5-naphthyridin-3-amine is noted for its toxicity.

A common concern with kinase inhibitors, a class to which some 1,5-naphthyridine derivatives belong, is off-target activity. For instance, inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a known cardiotoxicity risk. The hERG inhibition of some 4,5-dihydro-6λ4pyrrolo[3,2,1-ij] encyclopedia.pubnih.govnaphthyridine derivatives was found to be related to their lipophilicity and basicity. encyclopedia.pub

The development of 1,5-naphthyridine derivatives often involves addressing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Challenges can include high metabolic clearance mediated by cytochrome P450 and aldehyde oxidase (AO), as well as poor permeability and solubility. encyclopedia.pub

Applications in Catalysis and Materials Science

Naphthyridine Ligands in Homogeneous and Heterogeneous Catalysis

Naphthyridine derivatives are effective ligands in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high reactivity and selectivity. researchgate.net Heterogeneous catalysts exist in a different phase from the reactants, which facilitates easier separation and recycling. researchgate.net The adaptability of the naphthyridine scaffold allows for the synthesis of ligands that can operate in either system. For instance, non-covalent immobilization of N-heterocyclic carbene (NHC) ligands onto solid supports combines the high efficiency of homogeneous catalysts with the practical separation of heterogeneous ones. researchgate.net

Naphthyridine-ligated metal complexes have proven to be powerful catalysts for a variety of important organic transformations, including cross-coupling and Friedel-Crafts reactions.

Cross-Coupling Reactions: These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Cross-Coupling: An air-stable nickel(II) chloro complex featuring a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand has been shown to be a universal catalyst for both C–O and C–N cross-coupling reactions. This system, activated by blue or purple LED light, effectively couples aryl bromides with alcohols or amines, providing moderate to excellent yields without the need for a precious metal photosensitizer. nih.gov

Cobalt-Catalyzed Cross-Coupling: Cobalt(II) chloride can catalyze the cross-coupling of various halogenated naphthyridines with alkyl- and arylmagnesium halides. arxiv.org The use of arylzinc halides with a CoCl₂·2LiCl catalyst system also leads to the efficient synthesis of polyfunctional arylated naphthyridines. arxiv.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for functionalizing the naphthyridine core itself. The synthesis of 6,8-disubstituted 1,7-naphthyridines, which are potent and selective inhibitors of the enzyme PDE4D, has been achieved through extensive use of palladium-catalyzed cross-coupling reactions. nih.gov

Friedel-Crafts Reactions: This class of reactions involves the alkylation or acylation of an aromatic ring. ntu.edu.tw While direct examples involving 3-Methyl-1,5-naphthyridin-2-amine are not prominent, the general reactivity of related N-heterocycles is well-established. For example, enantioselective aza-Friedel–Crafts reactions of naphthols with isatin-derived ketimines have been successfully catalyzed by Cu(II) complexes bearing chiral ligands, yielding products with high enantiomeric excess. nih.gov

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. rsc.org Naphthyridine-based ligands have been successfully employed in this domain. A notable example is a novel class of chiral naphthyridine diimine (NDI*) ligands. A nickel catalyst bearing one of these chiral ligands facilitates the enantioselective transfer of alkylidene groups from 1,1-dichloroalkenes to olefins, producing synthetically valuable alkylidenecyclopropanes in high yields and excellent enantioselectivities. ltphotonics.co.uk This demonstrates the utility of the rigid naphthyridine backbone in creating a well-defined chiral environment around a metal center. ltphotonics.co.uk

Photocatalysis utilizes light to drive chemical reactions, and naphthyridine derivatives are emerging as key components in this field.

Light-Driven Cross-Coupling: As mentioned previously, a nickel(II) complex with a 2,7-dimethyl-1,8-naphthyridine ligand functions as an effective photocatalyst for C-N and C-O cross-coupling reactions under visible light, highlighting the role of the naphthyridine ligand in facilitating photoinduced transformations. nih.gov

Dehydrogenation: An acceptorless dehydrogenation of tetrahydro-1,5-naphthyridine to form the aromatic 1,5-naphthyridine (B1222797) has been accomplished by combining visible-light photoredox catalysis with cobalt catalysis. rsc.org This reaction uses a ruthenium-based photosensitizer in conjunction with a cobalt catalyst. rsc.org

Hydrogen Generation: While not involving the specific target compound, related naphthalenediimide (NDI)-based polymer dots have been developed as highly efficient and stable photocatalysts for generating hydrogen from water under visible light. rsc.org This illustrates the potential of related nitrogen-containing aromatic structures in solar fuel production. rsc.org

The field of electrochemical catalysis involves using an electric potential to drive chemical reactions. Naphthyridine ligands can be used to create dinuclear metal complexes with specific electrochemical properties. A series of first-row transition metal complexes (Mn, Fe, Co, Ni, Cu, Zn) were synthesized with a dinucleating ligand, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). The electrochemical properties of these complexes were characterized, revealing that the rigid ligand enforces specific geometries and metal-metal distances that are of interest for designing new catalysts. The open coordination sites on these complexes make them suitable for catalyzing a variety of electrochemical transformations.

Fluorescent Probes and Sensors

Naphthyridine derivatives are valuable fluorophores due to their rigid, planar structure and conjugated π-electron system, which often result in high quantum yields and excellent photostability. These properties make them ideal for developing fluorescent probes for detecting various analytes.

Researchers have developed 2,7-naphthyridine-based fluorescent probes for the ultrafast detection of thiophenol. rsc.org One such probe, AND-DNP, exhibited a remarkable 240-fold fluorescence enhancement and a large Stokes shift of 225 nm upon reacting with thiophenol, allowing for its detection in real water samples and living cells.

Another set of near-infrared fluorescent probes based on naphthyridinium salts has been synthesized for imaging nucleic acids (DNA and RNA) in mitochondria. These probes show an "OFF-ON" fluorescence response, meaning their fluorescence is significantly enhanced upon binding to DNA or RNA. For instance, one probe's fluorescence intensity increased 143-fold when interacting with DNA. These probes have low cytotoxicity and can be used to screen for genetic mutations related to mitochondrial diseases.

| Probe Type | Analyte | Key Feature | Reference |

| 2,7-Naphthyridine Derivative (AND-DNP) | Thiophenol | 240-fold fluorescence enhancement, 225 nm Stokes shift | |

| Naphthyridinium Salt Derivative (1b) | DNA/RNA | "OFF-ON" response, 143-fold enhancement with DNA |

Naphthyridine Derivatives in Organic Electronics and Photonics

The semiconductor properties of naphthyridine derivatives have led to their use in organic electronic and photonic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

OFETs and OPVs: Multifunctional organic semiconductor materials have been developed using a 1,5-naphthyridine-2,6-dione (NTD) core. Two derivatives, NTDC-N and NTDC-N-4F, were synthesized and showed properties suitable for both OPVs and OFETs. When used as acceptor materials in OPVs, they achieved power conversion efficiencies (PCEs) of 7.5% and 8.2%, respectively. The same materials exhibited respectable ambipolar charge carrier mobilities in OFETs.

OLEDs: A series of bipolar host materials incorporating an electron-transporting naphthyridine unit have been synthesized for use in thermally activated delayed fluorescence (TADF) OLEDs. nih.gov By pairing a naphthyridine acceptor with various donor units, researchers have created efficient green and yellow-orange light emitters. One device using a naphthyridine-based host exhibited a high external quantum efficiency of 18.4% and low efficiency roll-off. nih.gov

| Device | Naphthyridine Derivative | Performance Metric | Reference |

| OPV | NTDC-N-4F (Acceptor) | Power Conversion Efficiency: 8.2% | |

| OFET | NTDC-N / NTDC-N-4F | Ambipolar Mobility: 10⁻³–10⁻² cm² V⁻¹ s⁻¹ | |

| TADF-OLED | o-NPCz (Host) | External Quantum Efficiency: 18.4% | nih.gov |

Dye-Sensitized Solar Cells (DSSCs)

Derivatives of 1,5-naphthyridine have been identified as promising materials for enhancing the performance of dye-sensitized solar cells (DSSCs). These compounds can be incorporated into the cell structure to improve efficiency and stability. Research has shown that certain fused 1,5-naphthyridines have optical applications. researchgate.net

While specific data for this compound in this application is not detailed in the reviewed literature, the performance of related 1,5-naphthyridine polymers underscores the potential of this class of compounds in solar energy conversion.

Organic Light-Emitting Diodes (OLEDs)

The field of organic light-emitting diodes (OLEDs) has also found applications for 1,5-naphthyridine derivatives due to their favorable electronic and photophysical properties. mdpi.com These compounds are often used in the emissive layer of OLED devices, contributing to their efficiency and lifespan. nih.gov

One area of research involves the development of advanced polymers for OLEDs. For instance, a polymer known as PTNT (poly[thiophene-2,5-diyl-alt-5,10-bis((2-hexyldecyl)oxy)dithieno[3,2-c:3′,2′-h] nih.gov- naphthyridine-2,7-diyl]) incorporates a tetracyclic fused lactim ring system that includes the 1,5-naphthyridine structure. This polymer has demonstrated properties that are highly desirable for fast optoelectronics, such as high charge carrier mobility and significant photoluminescence quantum yields. nih.gov These characteristics suggest a strategy for improving the speed of OLEDs by utilizing luminescent polymers based on the 1,5-naphthyridine framework. nih.gov

The following table summarizes the key attributes of the PTNT polymer featuring a 1,5-naphthyridine unit:

| Property | Significance in OLEDs |

| Improved solid-state packing | Enhances charge transport and device stability. |

| High charge carrier mobility | Leads to faster device operation and higher efficiency. |

| Moderate photoluminescence quantum yields | Contributes to the brightness and efficiency of the light emission. |

Supramolecular Chemistry and Host-Guest Systems

The recognition capabilities of fused-pyridine and naphthyridine hosts are a significant area of interest in supramolecular chemistry. nih.gov The rigid structure and hydrogen bonding capabilities of the 1,5-naphthyridine core make it an excellent candidate for the design of synthetic receptors in host-guest systems. These receptors can selectively bind to specific guest molecules, a fundamental concept in molecular recognition.

Research has been conducted on the host-guest behavior of receptors containing naphthyridine moieties with biotin (B1667282) methyl ester as a model substrate. nih.gov The ability of these receptors to recognize and bind guests can be quantified using techniques such as 1H-NMR spectroscopy. nih.gov Studies have determined the association constants (Kb) for complexes formed between naphthyridine-based hosts and various biotin analogues. The data reveals that hydrogen bond interactions are crucial for the potent binding and effective recognition of the guest molecules, leading to the stabilization of the host-guest complex. nih.gov

The table below presents the association constants for a naphthyridine-containing host with several biotin analogues, demonstrating the selectivity of the receptor.

| Guest Molecule | Association Constant (Kb) |

| (+)-biotin methyl ester | 35,000 ± 5,250 |

| Biotin analogue with Bromine substitution | Lower than (+)-biotin methyl ester |

| Biotin analogue with Iodine substitution | Lower than (+)-biotin methyl ester |

| Biotin analogue with Acetylide substitution | Lower than (+)-biotin methyl ester |

Naphthyridines in Analytical Chemistry (e.g., Molecular Switches)

The unique properties of naphthyridines also lend themselves to applications in analytical chemistry, particularly in the development of molecular switches. A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. This capability is highly valuable for the development of sensors and other analytical devices.

Research in this area has focused on the synthesis of halogenated 1,5-naphthyridine and 2,6-naphthyridine (B1209661) derivatives. These halogenated compounds serve as versatile building blocks for creating more complex molecular architectures, such as tridentate ligands for ruthenium complexes. The resulting metal complexes can exhibit photo- and electrochemical properties that are sensitive to their environment, allowing them to function as molecular switches. The design of these systems often involves ensuring the molecule is planar to facilitate efficient electron transfer and that the excited state has a sufficiently long lifetime for a transfer of energy or an electron to occur.

| Compound Class | Synthetic Goal | Potential Application |

| Halogenated 1,5-naphthyridines | Synthesis of mono- and bis-naphthyridine centered tridentate ligands | Ruthenium-based molecular switches |

| Halogenated 2,6-naphthyridines | Synthesis of mono- and bis-naphthyridine centered tridentate ligands | Ruthenium-based molecular switches |

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways for Naphthyridines

The synthesis of naphthyridine derivatives, while well-established, can be a complex undertaking. researchgate.net Traditional methods such as the Skraup and Friedländer reactions have been instrumental in accessing the 1,5-naphthyridine (B1222797) core. nih.gov However, the demand for greater structural diversity and more efficient, environmentally friendly processes necessitates the development of new synthetic methodologies.

Future research will likely focus on several key areas:

Transition-Metal-Free Cyclizations: Recent advancements have demonstrated the feasibility of synthesizing naphthyridine derivatives without the need for heavy metal catalysts. mdpi.com These methods, often promoted by Brønsted acids or visible light, offer a more sustainable and cost-effective approach to constructing the core scaffold. mdpi.comacs.org

Cross-Coupling and Cyclization Cascades: The use of cross-coupling reactions, such as the Heck reaction, followed by in situ cyclization presents an elegant strategy for building the 1,5-naphthyridine system. nih.gov Further exploration of one-pot, multi-component reactions will be crucial for rapidly generating libraries of diverse naphthyridine derivatives.

Fused Naphthyridine Systems: The synthesis of naphthyridines fused with other heterocyclic rings, such as thiophene, opens up new avenues for creating structurally complex molecules with unique electronic and biological properties. mdpi.com Palladium-catalyzed cross-coupling reactions have proven effective in this regard and will likely be a continued area of focus. mdpi.com

Targeted Drug Design and Discovery Leveraging Naphthyridine Scaffolds

The naphthyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.net This versatility makes it an ideal starting point for the rational design of new therapeutic agents.

Future efforts in this area will be guided by:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how modifications to the naphthyridine core affect biological activity is paramount. nih.gov By systematically altering substituents at various positions on the ring system, researchers can identify key structural features responsible for target binding and potency. nih.gov

Molecular Hybridization: Combining the naphthyridine scaffold with other known pharmacophores is a powerful strategy for creating novel drugs with enhanced efficacy or new mechanisms of action. rsc.org This approach has already shown promise in the development of anti-tubercular agents. rsc.org

Inhibition of Novel Biological Targets: While naphthyridine derivatives have a well-documented history as antibacterial agents, their potential extends far beyond this application. nih.gov Researchers are actively exploring their utility as inhibitors of kinases, topoisomerases, and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. nih.govnih.gov For example, certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor and c-Met kinase. nih.govacs.org

Exploration of New Biological Activities and Therapeutic Applications

The broad spectrum of biological activities exhibited by naphthyridine derivatives is a testament to their chemical diversity. nih.govtandfonline.com While their antimicrobial and anticancer properties are well-established, ongoing research continues to uncover new therapeutic possibilities. nih.govbenthamdirect.comresearchgate.net

Future investigations will likely target:

Neurodegenerative and Immunomodulatory Disorders: The ability of some naphthyridine derivatives to modulate the immune system and interact with neurological targets suggests their potential in treating conditions like Alzheimer's disease and multiple sclerosis. nih.govtandfonline.comresearchgate.net

Antiviral Applications: The search for new antiviral agents is a global health priority. The naphthyridine scaffold has shown promise in this area, with some derivatives exhibiting anti-HIV activity. nih.gov Further screening against a wider range of viruses is warranted.

Cardiovascular and Metabolic Diseases: The diverse pharmacological effects of naphthyridines suggest they may also have applications in treating cardiovascular and metabolic disorders. nih.gov

Advanced Computational Methodologies for Prediction and Design

The integration of computational chemistry into the drug discovery process has revolutionized the way new medicines are developed. These in silico methods can significantly accelerate the identification and optimization of lead compounds.

Key computational approaches for naphthyridine research include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide valuable insights into the relationship between a molecule's three-dimensional structure and its biological activity. nih.gov These models can be used to predict the potency of new derivatives and guide their design. nih.gov

Molecular Docking: Docking simulations can predict the binding mode of a naphthyridine derivative within the active site of a biological target. rsc.org This information is crucial for understanding the molecular basis of its activity and for designing more potent inhibitors.

Force Field Development: Accurate molecular mechanics force fields are essential for performing reliable molecular dynamics simulations of naphthyridine-containing systems. youtube.com Continued refinement of these parameters will improve the predictive power of computational models. youtube.com

Integration of Naphthyridine Derivatives in Emerging Technologies

Beyond their therapeutic applications, the unique photophysical and electronic properties of naphthyridine derivatives make them attractive candidates for use in a variety of emerging technologies.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the naphthyridine core can give rise to compounds with strong luminescence. dntb.gov.ua This makes them suitable for use as emitter materials in OLEDs, which are becoming increasingly prevalent in displays and lighting. dntb.gov.uanjtech.edu.cn

Fluorescent Sensors: The fluorescence of some naphthyridine derivatives is sensitive to their local environment, allowing them to be used as sensors for detecting the presence of specific molecules, such as amines. nih.gov

Functional Materials: The ability to incorporate naphthyridine units into polymers opens the door to the development of new functional materials with tailored electronic and optical properties for applications in electronics. nih.gov

常见问题

Q. What are the established synthetic routes for 3-methyl-1,5-naphthyridin-2-amine, and what are their typical yields?

The compound can be synthesized via:

- Oxidative cyclization : Starting from 2,6-pyridinediamine under acidic conditions (70% H₂SO₄) with glycerol, yielding 88% .

- Hydrolysis of halogenated precursors : For example, 4-chloro-1,5-naphthyridin-2-amine undergoes hydrolysis in H₂SO₄/NaNO₂ at 100°C, yielding 5% .

- Direct oxidation : 3-Methyl-1,5-naphthyridine oxidizes to the 2-amine derivative using Na₂Cr₂O₇ in H₂SO₄ (25% yield) . Note: Yields vary significantly depending on reaction conditions and purification methods.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers away from incompatible materials (strong acids/oxidizers) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers characterize the tautomeric behavior of this compound?

Infrared (IR) spectroscopy and X-ray crystallography are critical:

- IR spectra suggest tautomerism between 1,5-naphthyridin-2-amine and its 2(1H)-imine form in the solid state .

- Computational studies (e.g., DFT) can model tautomeric equilibrium, while NMR in polar solvents may reveal dynamic interconversion .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

- HPLC-MS : For purity analysis and detection of byproducts .

- ¹H/¹³C NMR : To confirm substitution patterns and tautomeric forms .

- Elemental analysis : Validates stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How do substituent modifications at the 3-methyl position influence the compound’s reactivity and biological activity?

- Electron-donating groups (e.g., -NH₂, -OH) enhance nucleophilic reactivity at the 2-amine position, facilitating coupling reactions (e.g., Suzuki-Miyaura) .

- Bromination at C-6 : Derivatives like 6-bromo-3-methyl-1,5-naphthyridin-2-amine serve as intermediates for further functionalization (e.g., cross-coupling) .

- Methyl group steric effects : The 3-methyl group can hinder π-π stacking in drug-target interactions, affecting binding affinity in enzyme inhibitors (e.g., PRMT5/MTA complexes) .

Q. What strategies improve the low yields observed in traditional synthetic routes?

- Catalytic optimization : Use Pd/Cu-mediated coupling reactions for regioselective amination, achieving >70% yields in fragment elaboration .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during oxidation .

Q. How can researchers resolve contradictions in reported tautomeric stability data?

- Variable-temperature NMR : Monitor chemical shift changes to track tautomeric equilibria in solution .

- Crystallographic studies : Compare X-ray structures of derivatives (e.g., 4-chloro analogs) to identify stabilizing interactions (e.g., hydrogen bonding) .

- pH-dependent UV-Vis spectroscopy : Probe tautomer prevalence across different protonation states .

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor scaffold?

- Fragment-based drug discovery (FBDD) : Screen this compound derivatives against kinase target libraries using SPR or thermal shift assays .

- Molecular docking : Model interactions with ATP-binding pockets (e.g., PRMT5) to prioritize substituents for synthesis .

- SAR studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 6-bromo vs. 6-amino) .

Q. How do reaction conditions affect the regioselectivity of nitration or halogenation?

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C favors C-3 nitration, while milder conditions (e.g., AcOH) may alter regioselectivity .

- Halogenation : Electrophilic bromination (NBS in DCM) targets electron-rich positions (C-6), whereas radical bromination (H₂O₂/Fe) modifies less reactive sites .

Q. What are the ecological implications of this compound release, and how is its environmental persistence assessed?

- Biodegradation assays : Measure half-life in soil/water systems under aerobic/anaerobic conditions .

- QSAR modeling : Predict bioaccumulation potential (logP) and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .

- Advanced oxidation processes (AOPs) : Evaluate degradation efficiency using UV/H₂O₂ or photocatalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。